molecular formula C24H19ClFNO4 B8662746 (2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B8662746
M. Wt: 439.9 g/mol
InChI Key: GKDZBYZULQFYHD-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and an N-FMOC (9H-fluoren-9-ylmethoxycarbonyl) protecting group on the amino group. The N-FMOC group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the substituents .

Scientific Research Applications

(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its incorporation into peptides and proteins during synthesis. The N-FMOC group protects the amino group from unwanted reactions, allowing for selective modifications. The chloro and fluoro substituents can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other FMOC-protected amino acids with different substituents on the phenyl ring, such as:

Uniqueness

(2S)-3-(3-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical properties and reactivity. This dual substitution can provide distinct advantages in specific synthetic and research applications .

Properties

Molecular Formula

C24H19ClFNO4

Molecular Weight

439.9 g/mol

IUPAC Name

(2S)-3-(3-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19ClFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1

InChI Key

GKDZBYZULQFYHD-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Cl)C(=O)O

Origin of Product

United States

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